

Technical Guide: Chemical Properties of 4-Chlorophenyl 3-bromo-4-methoxybenzoate

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Compound of Interest

Compound Name: 4-Chlorophenyl 3-bromo-4-methoxybenzoate

Cat. No.: B320476

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Executive Summary

4-Chlorophenyl 3-bromo-4-methoxybenzoate (CAS: 511250-28-5) is a di-halogenated diaryl ester serving as a critical building block in the synthesis of biaryl pharmacophores and liquid crystalline mesogens. Its structure combines an electron-rich anisic acid derivative with an electron-deficient chlorophenol moiety, linked by a labile ester bond. This unique substitution pattern—specifically the ortho-bromo substituent on the benzoate ring—renders it a valuable scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse chemical libraries for drug discovery.

Core Identity Profile

Property	Detail
CAS Number	511250-28-5
IUPAC Name	4-Chlorophenyl 3-bromo-4-methoxybenzoate
Molecular Formula	C ₁₄ H ₁₀ BrClO ₃
Molecular Weight	341.58 g/mol
SMILES	<chem>COc1ccc(cc1Br)C(=O)Oc2ccc(Cl)cc2</chem>
Structural Class	Halogenated Phenyl Benzoate

Physicochemical Properties

The compound exhibits lipophilic characteristics typical of halogenated aromatic esters. Its solubility profile dictates the use of non-polar to moderately polar organic solvents for processing.

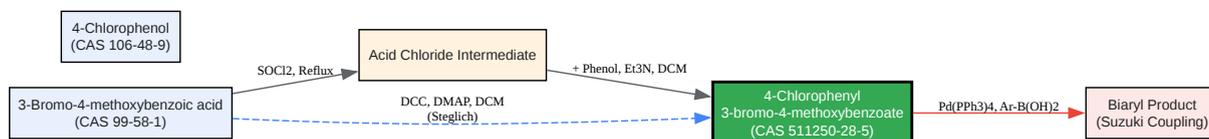
Parameter	Value (Experimental/Predicted)	Significance
Physical State	White to off-white crystalline solid	Standard solid-state handling.
Melting Point	87–92 °C (Predicted range)	Moderate thermal stability; suitable for solid formulations.
LogP (Octanol/Water)	~4.8	Highly lipophilic; indicates high membrane permeability potential.
H-Bond Donors	0	Lack of donors increases lipophilicity.
H-Bond Acceptors	3	Ester carbonyl and methoxy oxygen interact with binding pockets.
Rotatable Bonds	3	Flexible ester linkage allows conformational adaptation.

Synthetic Methodologies

Synthesis is typically achieved via esterification of 3-bromo-4-methoxybenzoic acid with 4-chlorophenol. Two primary protocols are recommended based on scale and available reagents.

Pathway Visualization

The following diagram illustrates the convergent synthesis and potential divergent reactivity pathways.



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Caption: Convergent synthesis via Acid Chloride (Solid) or Steglich Esterification (Dashed) and divergent Suzuki coupling.

Protocol A: Acid Chloride Method (High Yield)

Best for gram-scale synthesis where purification ease is prioritized.

- Activation: Reflux 3-bromo-4-methoxybenzoic acid (1.0 eq) with Thionyl Chloride (SOCl_2 , 3.0 eq) and a catalytic drop of DMF for 2 hours.
- Isolation: Evaporate excess SOCl_2 under vacuum to obtain the crude acid chloride.
- Coupling: Dissolve 4-chlorophenol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C .
- Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution.
- Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, then sat. NaHCO_3 . Dry over MgSO_4 and concentrate.
- Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Steglich Esterification (Mild Conditions)

Best for small-scale or acid-sensitive substrates.

- Preparation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) and 4-chlorophenol (1.0 eq) in dry DCM.
- Catalysis: Add DMAP (0.1 eq) and cool to 0°C .

- Coupling: Add DCC (1.1 eq) portion-wise.
- Reaction: Stir overnight at room temperature. Precipitated dicyclohexylurea (DCU) confirms reaction progress.
- Purification: Filter off DCU. Flash chromatography (Silica, Hexane/EtOAc) is required to remove urea traces.

Chemical Reactivity & Applications[4]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide at the C3 position is chemically distinct from the aryl chloride on the phenolic ring. Under standard Pd(0) conditions, the bromide reacts preferentially, allowing for chemoselective derivatization.

- Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond.
- Application: This allows the ester to function as a "scaffold" where the benzoate ring is modified before or after ester hydrolysis, useful in synthesizing combretastatin A-4 analogs (tubulin inhibitors).

Fries Rearrangement

Under Lewis acid catalysis (e.g., AlCl_3), the ester can undergo a Fries rearrangement to form ortho-hydroxybenzophenones.

- Utility: This pathway is used to synthesize UV absorbers and complex flavonoid precursors.

Liquid Crystalline (Mesogenic) Behavior

Halogenated phenyl benzoates are classic calamitic mesogens.[1] The combination of the polar ester linkage, the methoxy tail, and the halogen substituents induces dipole moments that favor smectic or nematic phase formation.

- Relevance: Used as dopants to tune the dielectric anisotropy of liquid crystal mixtures in display technology.

Experimental Protocols

Assay: Hydrolytic Stability (Chemical)

Objective: To determine the half-life of the ester bond under physiological-like conditions.

- Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
- Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Glycine-HCl buffer at pH 2.0.
- Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer (final conc. 100 µM).
- Sampling: Aliquot 100 µL samples at t=0, 15, 30, 60, 120, and 240 minutes.
- Quenching: Immediately add 100 µL cold Acetonitrile to stop hydrolysis.
- Analysis: Analyze via HPLC-UV (254 nm).
 - Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
 - Calculation: Plot $\ln[\text{Concentration}]$ vs. Time to determine
and

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

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Sources

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